molecular formula C14H18INO B321109 N-cyclohexyl-3-iodo-4-methylbenzamide

N-cyclohexyl-3-iodo-4-methylbenzamide

Cat. No.: B321109
M. Wt: 343.2 g/mol
InChI Key: GXFNOJHFIRUYAL-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-iodo-4-methylbenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen, an iodine atom at the 3-position, and a methyl group at the 4-position of the benzene ring. By inference, the molecular formula of the target compound is approximately C₁₄H₁₈INO (molecular weight ~343.2 g/mol), adjusted for the replacement of methoxy (OCH₃) with methyl (CH₃). Key features include:

  • Cyclohexyl group: Enhances lipophilicity, influencing membrane permeability.
  • Methyl group: Electron-donating via induction, moderating electronic effects compared to methoxy.

Properties

Molecular Formula

C14H18INO

Molecular Weight

343.2 g/mol

IUPAC Name

N-cyclohexyl-3-iodo-4-methylbenzamide

InChI

InChI=1S/C14H18INO/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17)

InChI Key

GXFNOJHFIRUYAL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Inferred Property Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Inferred Properties
N-cyclohexyl-3-iodo-4-methylbenzamide 3-I, 4-CH₃, N-cyclohexyl C₁₄H₁₈INO ~343.2 Moderate lipophilicity; inductive CH₃
N-cyclohexyl-3-iodo-4-methoxybenzamide 3-I, 4-OCH₃, N-cyclohexyl C₁₄H₁₈INO₂ 359.2 Higher polarity (OCH₃ resonance donor)
3-hydroxy-4-methoxy-N,N-dimethylbenzamide (3j) 3-OH, 4-OCH₃, N,N-dimethyl C₁₁H₁₅NO₃ ~209.2 Polar (OH/OCH₃); lower lipophilicity
N,N,N',N'-4-trimethylbenzamide (3r) 4-CH₃, N,N,N',N'-tetramethyl C₁₂H₁₇NO ~191.3 High hydrophobicity; steric hindrance
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-NO₂, N-(2,2-diphenylethyl) C₂₁H₁₈N₂O₃ ~346.4 Electron-withdrawing NO₂; bulky aryl

Substituent Effects on Reactivity and Solubility

  • Electron-Donating vs. Withdrawing Groups :

    • The 4-methyl group in the target compound donates electrons via induction, slightly deactivating the benzene ring compared to the 4-methoxy analog, which donates electrons via resonance . This difference may alter electrophilic substitution reactivity.
    • Nitro groups (e.g., in N-(2,2-Diphenylethyl)-4-nitrobenzamide) strongly withdraw electrons, increasing reactivity toward nucleophilic attack .
  • Lipophilicity and Solubility :

    • The cyclohexyl group in the target compound enhances lipophilicity compared to N,N-dimethyl substituents (e.g., 3j), which retain moderate polarity due to oxygenated groups .
    • Trimethylated amides (e.g., 3r) exhibit reduced solubility in aqueous media due to increased hydrophobicity .

Research Findings and Limitations

  • Structural Insights : Comparisons with methoxy (), hydroxy (), and nitro () analogs highlight how electronic and steric profiles dictate reactivity and solubility.
  • Data Gaps : Specific experimental data (e.g., melting points, solubility values) are absent in the provided evidence, necessitating inferences from structural trends.

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